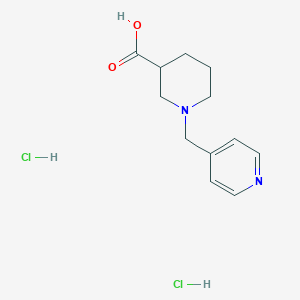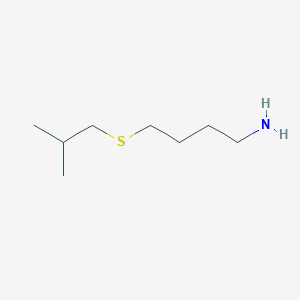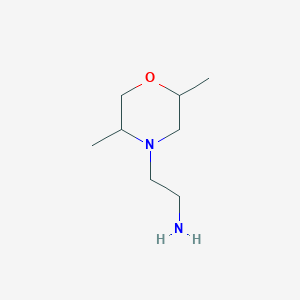![molecular formula C14H12N2O2S2 B1438899 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155033-89-8](/img/structure/B1438899.png)
3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Descripción general
Descripción
The compound “3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4(1H)-one ring, a methoxy group, and a benzyl group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as condensation, cyclization, and substitution . The exact synthesis process for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as NMR spectroscopy . This allows for the identification of the different functional groups and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex, often involving multiple steps and various catalysts . The exact reactions that this specific compound would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques. These properties are important for understanding how the compound behaves under different conditions .Mecanismo De Acción
The mechanism of action of 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is not well understood, but it is thought to act by inhibiting the activity of certain enzymes or proteins involved in cell growth and division. It has also been suggested that this compound may interfere with DNA synthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is its relatively simple synthesis method, which makes it easy to produce in large quantities. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one. One area of interest is its potential use as a cancer therapy, either alone or in combination with other drugs. Another area of interest is its potential use as an antibiotic, particularly in the treatment of drug-resistant bacterial infections. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Aplicaciones Científicas De Investigación
3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has been studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor activity in vitro against a variety of cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Safety and Hazards
Propiedades
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-11-5-3-2-4-9(11)8-16-13(17)12-10(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZXMADSFAVOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine](/img/structure/B1438831.png)
![Methyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B1438832.png)




![1-(2-aminoethyl)-5-benzyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438839.png)
